molecular formula C18H19FN2O4 B6665243 3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665243
M. Wt: 346.4 g/mol
InChI Key: FCLLOSOCOYONCP-UHFFFAOYSA-N
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Description

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a quinoline core, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the quinoline core. The piperidine ring is then introduced through a nucleophilic addition reaction, followed by the attachment of the propanoic acid group via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with protein receptors or enzymes, modulating their activity. The propanoic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is similar in structure but contains a cyclopropyl group instead of a piperidine ring.

    Ciprofloxacin: A well-known fluoroquinolone antibiotic that shares the quinoline core but has different substituents.

Uniqueness

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid is unique due to the combination of its quinoline core, piperidine ring, and propanoic acid moiety

Properties

IUPAC Name

3-[1-(7-fluoro-2-oxo-1H-quinoline-4-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-12-4-5-13-14(9-16(22)20-15(13)8-12)18(25)21-7-1-2-11(10-21)3-6-17(23)24/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLLOSOCOYONCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=C2C=CC(=C3)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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